(S)-2-(Benzylamino)-4-methylpentanoic Acid: Technical Profile & Synthesis Guide
(S)-2-(Benzylamino)-4-methylpentanoic Acid: Technical Profile & Synthesis Guide
This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of (S)-2-(Benzylamino)-4-methylpentanoic acid , commonly known as
Chemical Identity & Structure
(S)-2-(Benzylamino)-4-methylpentanoic acid is a non-proteinogenic amino acid derivative where the
| Property | Data |
| IUPAC Name | (2S)-2-(Benzylamino)-4-methylpentanoic acid |
| Common Name | |
| CAS Registry Number | 2743-42-2 (Free acid) / 66399-70-0 (Methyl ester) |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Chiral Center | One (S-configuration at C2) |
| SMILES | CC(C)CNCc1ccccc1 |
Structural Visualization
The molecule features a hydrophobic isobutyl side chain and a benzyl group attached to the secondary amine, imparting significant lipophilicity compared to the parent amino acid.
Figure 1: Structural decomposition of N-Benzyl-L-leucine highlighting functional domains.
Physicochemical Properties
This compound exhibits properties typical of zwitterionic amino acids but with reduced water solubility due to the hydrophobic benzyl group.[1]
| Parameter | Value / Description | Notes |
| Physical State | White to off-white crystalline solid | Hygroscopic in salt forms. |
| Melting Point | 156–160 °C (as Tosylate salt) | Free acid decomposes >200 °C. |
| Solubility | Soluble in MeOH, EtOH, dilute acid.[2] | Poorly soluble in neutral water/hexane.[1] |
| pKa Values | Estimated based on N-alkyl amino acids.[1][2] | |
| LogP | ~1.7 - 2.0 | Significantly higher than L-Leucine. |
Spectral Characteristics (Predicted)
-
H NMR (400 MHz,
/ ):- 7.40–7.50 (m, 5H, Ar-H )
-
4.25 (ABq or s, 2H, N-CH
-Ph) -
3.95 (t, 1H,
-CH ) -
1.75 (m, 3H,
-CH , -CH )[2] -
0.95 (d, 6H,
-CH )
-
MS (ESI):
222.15
Synthesis Methodologies
The most robust route for research and scale-up is Reductive Amination . This "one-pot" method avoids the isolation of unstable imine intermediates and minimizes racemization.
Protocol: Reductive Amination (Green Route)
Reaction: L-Leucine + Benzaldehyde + Reducing Agent
-
Reagents:
-
Step-by-Step Procedure:
-
Formation: Suspend L-leucine in MeOH. Add benzaldehyde and stir at Room Temperature (RT) for 30–60 mins to form the Schiff base (imine). The solution typically becomes clear.
-
Reduction: Cool to 0 °C. Slowly add
(1.5 equiv) portion-wise to control hydrogen evolution. -
Workup: Stir for 2–4 hours. Quench with dilute HCl to pH ~2 (destroys excess hydride).
-
Isolation: Neutralize to isoelectric point (pH ~6–7) with NaOH. The product precipitates as a zwitterion.[1] Filter and wash with cold water/ether.[1]
-
Purification: Recrystallize from Ethanol/Water.[1]
-
Alternative Route: Nucleophilic Substitution
Direct alkylation of L-leucine with benzyl bromide is not recommended due to the risk of over-alkylation (forming
Figure 2: One-pot reductive amination pathway for high-fidelity synthesis.
Applications in Drug Development
A. Peptidomimetics & Backbone Modification
-alkylation of the peptide backbone is a key strategy to improve the pharmacokinetic profile of peptide drugs.[1]-
Proteolytic Stability: The bulky benzyl group sterically hinders proteases (e.g., chymotrypsin) from accessing the scissile amide bond.[2]
-
Conformational Constraint: Reduces the conformational freedom of the peptide chain, potentially locking it into a bioactive conformation.[2]
B. Leucine Aminopeptidase (LAP) Inhibition
-Benzyl-L-leucine acts as a competitive inhibitor of Leucine Aminopeptidase (LAP) .[1]-
Mechanism: LAP is a metalloenzyme that cleaves N-terminal residues.[1] The
-benzyl derivative mimics the transition state or binds to the active site pocket (S1 subsite) but cannot be processed efficiently, blocking the catalytic cycle. -
Relevance: LAP inhibitors are investigated for anticancer activity (preventing tumor angiogenesis) and antiparasitic therapies (e.g., malaria).[1][2]
C. Chiral Intermediate
Used as a precursor for:
-
Reduced Amide Isosteres: Converting the -COOH to -CH2OH (N-benzyl-L-leucinol) for use in protease inhibitors.
-
Resolution Agents: The chiral amine functionality allows it to be used to resolve racemic acids.[1]
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Cat 2 (H315) | Wear nitrile gloves.[1] |
| Eye Irritation | Cat 2A (H319) | Use safety goggles; rinse immediately if contacted.[1][2] |
| Respiratory | Cat 3 (H335) | Handle in a fume hood; avoid dust inhalation.[1][2] |
| Storage | Hygroscopic | Store at +2°C to +8°C, desiccated. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
- Synthesis of N-Alkyl Amino Acids: G. C. Barrett, Amino Acids, Peptides and Proteins, Vol. 24, Royal Society of Chemistry, 1993.
-
Reductive Alkylation Protocol : Ohfune, Y.; Kurokawa, N.; Higuche, N.; Saito, M.; Hashimoto, M.; Tanaka, T. "An efficient one-step reductive N-monoalkylation of amino acids."[2] Chemistry Letters, 1984 , 13(3), 441-444.
-
Leucine Aminopeptidase Inhibition : Matsas, R.; Fulcher, I. S.; Kenny, A. J.; Turner, A. J.[2] "Substance P and [Leu]enkephalin are hydrolyzed by an enzyme in pig caudate synaptic membranes that is identical with the endopeptidase-24.11 (enkephalinase) of kidney microvilli."[1] Proceedings of the National Academy of Sciences, 1983 , 80(10), 3111-3115. (Discusses inhibition profiles relevant to leucine derivatives).
-
NMR Data Reference : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 .[2] (Standard reference for amino acid spectral interpretation).
-
Safety Data : PubChem Compound Summary for CID 225947 (N-Benzyl-leucine). [1]
